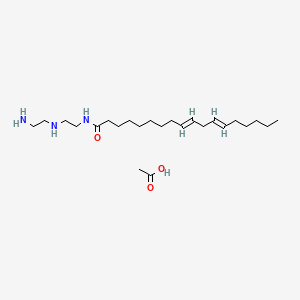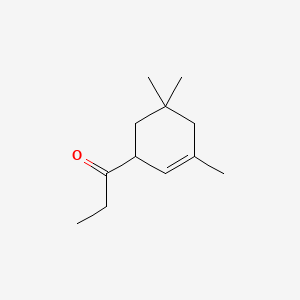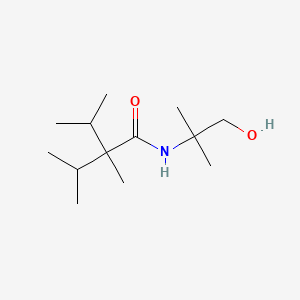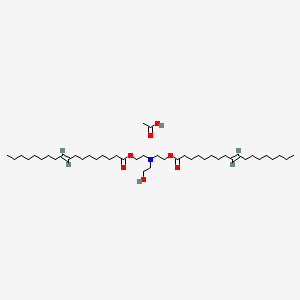
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate is a complex organic compound with the molecular formula C44H83NO7. It is known for its unique structure, which includes long-chain fatty acid esters and a quaternary ammonium group. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to interact with biological membranes .
Méthodes De Préparation
The synthesis of (2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate typically involves the esterification of octadec-9-enoic acid with 2-(2-hydroxyethylamino)ethanol, followed by quaternization with acetic acid. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete esterification. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadec-9-enoyloxy groups can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. .
Applications De Recherche Scientifique
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its ability to mimic biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its emulsifying properties .
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate involves its interaction with lipid bilayers and proteins. The long hydrophobic chains insert into lipid membranes, disrupting their structure and increasing permeability. The quaternary ammonium group can interact with negatively charged sites on proteins and membranes, altering their function and stability. This compound can also form micelles, which encapsulate hydrophobic molecules, facilitating their transport and delivery .
Comparaison Avec Des Composés Similaires
Similar compounds to (2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate include:
(2-Hydroxyethyl)trimethylammonium chloride: A simpler quaternary ammonium compound used as a surfactant.
(2-Hydroxyethyl)dimethyl(2-(octadec-9-enoyloxy)ethyl)ammonium acetate: A related compound with one less octadec-9-enoyloxy group.
(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium chloride: Similar structure but with a chloride counterion instead of acetate. The uniqueness of this compound lies in its dual long-chain fatty acid esters and quaternary ammonium group, providing both hydrophobic and cationic properties .
Propriétés
Numéro CAS |
97373-00-7 |
|---|---|
Formule moléculaire |
C44H83NO7 |
Poids moléculaire |
738.1 g/mol |
Nom IUPAC |
acetic acid;2-[2-hydroxyethyl-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C42H79NO5.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)47-39-36-43(35-38-44)37-40-48-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h17-20,44H,3-16,21-40H2,1-2H3;1H3,(H,3,4)/b19-17+,20-18+; |
Clé InChI |
YPTQHTMYQYODEQ-ZGWGUCJNSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C/CCCCCCCC)CCO.CC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





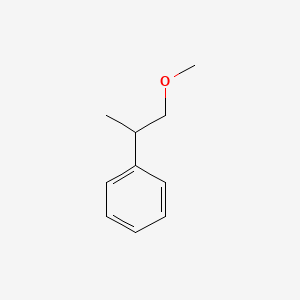

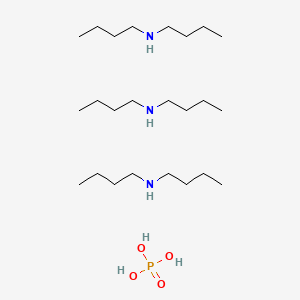
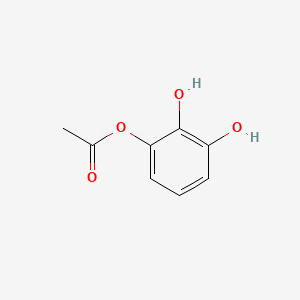
![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)


